![molecular formula C12H22N2O2 B14077222 5-Boc-octahydro-pyrrolo[3,2-B]pyridine](/img/structure/B14077222.png)
5-Boc-octahydro-pyrrolo[3,2-B]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Boc-octahydro-pyrrolo[3,2-B]pyridine is an organic compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . It is a white crystalline or crystalline powder that is soluble in common organic solvents such as dimethylformamide, dichloromethane, and ethanol . This compound is commonly used in organic synthesis, particularly in the introduction and removal of protecting groups for proline .
準備方法
The synthesis of 5-Boc-octahydro-pyrrolo[3,2-B]pyridine typically involves the esterification of octahydro-pyrrolo[3,2-B]pyridine with di-tert-butyl dicarbonate (Boc2O) . The reaction conditions generally include the use of an inert atmosphere (nitrogen or argon) and a temperature range of 2–8°C . The industrial production methods for this compound are similar, with adjustments made to optimize yield and purity based on specific requirements .
化学反応の分析
5-Boc-octahydro-pyrrolo[3,2-B]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
5-Boc-octahydro-pyrrolo[3,2-B]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: This compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of proline derivatives.
Industry: It is utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 5-Boc-octahydro-pyrrolo[3,2-B]pyridine involves its role as a protecting group for proline. The compound forms a stable ester linkage with the amino acid, preventing unwanted reactions during synthetic processes. The protecting group can be removed under acidic conditions, allowing for the selective deprotection of proline residues .
類似化合物との比較
5-Boc-octahydro-pyrrolo[3,2-B]pyridine can be compared with other similar compounds, such as:
5-Boc-octahydro-pyrrolo[3,4-c]pyridine: This compound has a similar structure but differs in the position of the nitrogen atoms within the ring system.
tert-Butyl octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate: Another related compound with slight variations in the ring structure and functional groups.
The uniqueness of this compound lies in its specific ring structure and its effectiveness as a protecting group for proline .
特性
分子式 |
C12H22N2O2 |
|---|---|
分子量 |
226.32 g/mol |
IUPAC名 |
tert-butyl 2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)10-5-4-8-9(14-10)6-7-13-8/h8-10,13-14H,4-7H2,1-3H3 |
InChIキー |
BQVCGYFSPSKALK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1CCC2C(N1)CCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


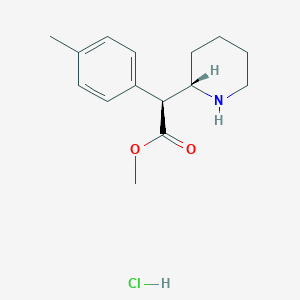


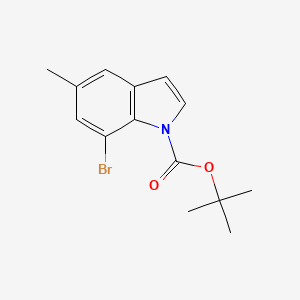



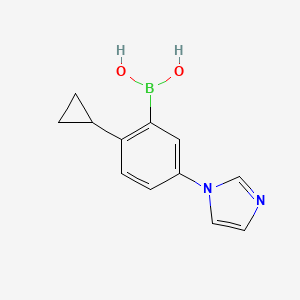
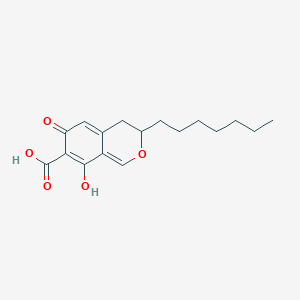

![4-[4,5-Dihydro-5-oxo-3-phenyl-4-(phenylmethylene)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B14077214.png)

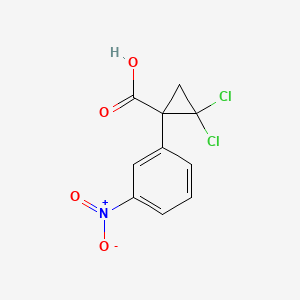
![3-[[4-(tert-Butyl-dimethyl-silanyloxy)-cyclohexyl]-(4-methyl-cyclohexanecarbonyl)-amino]-5-iodo-thiophene-2-carboxylic acid methyl ester](/img/structure/B14077229.png)
